molecular formula C17H16BrN3O4S2 B2636210 5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 865592-69-4

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No. B2636210
CAS RN: 865592-69-4
M. Wt: 470.36
InChI Key: SQESRMSUSHATNU-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a furan ring, a benzothiazole ring, a piperidine ring, a sulfonyl group, and an amide group . These functional groups suggest that this compound could have a variety of chemical properties and potential applications.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .

Scientific Research Applications

  • Synthesis and Reactivity : A study by Aleksandrov et al. (2021) discusses the synthesis of related compounds involving furan-2-carboxamide. They describe the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride and subsequent reactions, including electrophilic substitution reactions (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

  • Electrophilic Substitution Reactions : Another study by Aleksandrov et al. (2017) on a similar compound, N-(1-Naphthyl)furan-2-carboxamide, details the process of electrophilic substitution reactions such as bromination, nitration, and acylation, which are key in the modification and potential application of these compounds (Aleksandrov & El’chaninov, 2017).

  • Antiprotozoal Agents : Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamide structures. These compounds demonstrated significant DNA affinities and in vitro effectiveness against protozoal infections, highlighting potential therapeutic applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

  • Urotensin-II Receptor Antagonists : A study by Lim et al. (2019) on 5-arylfuran-2-carboxamide derivatives, including a compound with a piperidin-4-yloxy group, found these to be potent urotensin-II receptor antagonists, suggesting their use in treating disorders associated with this receptor (Lim, Kim, Park, Lee, Oh, & Yi, 2019).

  • Antimicrobial Activity : Research by Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole with a structure similar to the queried compound. These derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in this domain (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its physical and chemical properties in more detail. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its efficacy and safety .

properties

IUPAC Name

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S2/c18-15-7-6-13(25-15)16(22)20-17-19-12-5-4-11(10-14(12)26-17)27(23,24)21-8-2-1-3-9-21/h4-7,10H,1-3,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQESRMSUSHATNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

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